2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with hydrazine hydrate under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.
2-(3,4-Dimethylphenyl)quinoline-4-carbohydrazone: This compound is a derivative of this compound and has similar chemical properties.
2-(3,4-Dimethylphenyl)quinoline-4-carboxamide: This compound is another derivative with similar structural features and applications.
This compound is unique due to its specific structural properties and its wide range of applications in scientific research and industry .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-7-8-13(9-12(11)2)17-10-15(18(22)21-19)14-5-3-4-6-16(14)20-17/h3-10H,19H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGMDQURXXBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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